tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate
Description
Tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, and a pyrrole ring
Properties
Molecular Formula |
C16H18FNO4 |
|---|---|
Molecular Weight |
307.32 g/mol |
IUPAC Name |
tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate |
InChI |
InChI=1S/C16H18FNO4/c1-16(2,3)22-15(21)18-12(13(19)9-14(18)20)8-10-6-4-5-7-11(10)17/h4-7,9,12,19H,8H2,1-3H3 |
InChI Key |
PMKRCJVZCGPUAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(=CC1=O)O)CC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluorobenzyl bromide with tert-butyl acetoacetate in the presence of a base, followed by cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the potential of pyrrole derivatives, including tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate, as antibacterial agents. The compound has been evaluated for its effectiveness against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).
Case Study Example :
A study on the structure-activity relationship (SAR) of pyrrole derivatives showed that modifications at specific positions significantly enhance antibacterial activity. For instance, the presence of fluorine in the phenyl ring was found to improve potency against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating effective bacterial inhibition .
Anticancer Potential
Pyrrole derivatives have also been explored for their anticancer properties. The compound's ability to modulate cellular pathways involved in cancer progression is under investigation.
Research Insight :
In vitro studies indicate that certain pyrrole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism suggests a promising avenue for developing new anticancer therapies based on this class of compounds .
Organic Electronics
The unique electronic properties of pyrrole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Research Findings :
Research has demonstrated that incorporating this compound into polymer matrices can enhance charge transport properties, leading to improved device performance .
Coatings and Polymers
The compound is being studied for its potential use in coatings due to its stability and protective qualities. Its incorporation into polymer formulations may enhance chemical resistance and durability.
Summary of Applications
Mechanism of Action
The mechanism by which tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the pyrrole ring can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool for studying molecular mechanisms and developing targeted therapies .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-[(2-chlorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate
- Tert-butyl 2-[(2-bromophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate
- Tert-butyl 2-[(2-methylphenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate
Uniqueness
The presence of the fluorophenyl group in tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate distinguishes it from similar compounds. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity in various applications .
Biological Activity
tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate, also known by its CAS number 1313710-29-0, is a pyrrole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C16H18FNO4
- Molecular Weight : 307.32 g/mol
- CAS Number : 1313710-29-0
The biological activity of this compound can be attributed to its structural features, particularly the pyrrole ring which is known for its involvement in various biological processes. Pyrrole derivatives often exhibit significant interactions with biological macromolecules, including proteins and nucleic acids, which can lead to diverse pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of pyrrole derivatives. For instance, compounds similar to this compound have shown promising results against various bacterial strains:
| Compound Type | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Pyrrole Derivative | 3.125 | Staphylococcus aureus |
| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |
| Control (Ciprofloxacin) | 2 | Escherichia coli |
These findings indicate that the compound may possess significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Case Studies
- Antituberculosis Activity : A series of studies have focused on the development of pyrrole derivatives as antituberculosis agents. One study reported that certain pyrrole compounds exhibited MIC values as low as 5 µM against Mycobacterium tuberculosis, suggesting that this compound could be a candidate for further research in this area .
- Inhibition of Enzymatic Activity : Another aspect of research has involved the inhibition of specific enzymes associated with bacterial resistance mechanisms. Pyrrole derivatives have been shown to inhibit ClpP1P2 peptidase in Mycobacterium tuberculosis, which is crucial for the bacterium's survival and virulence .
Toxicity and Safety Profile
While exploring the biological activity of this compound, it is essential to assess its safety profile. The available data does not provide specific toxicity information for this compound; however, similar compounds in the pyrrole class have been evaluated for their safety in various studies. Further research is needed to establish a comprehensive toxicity profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
